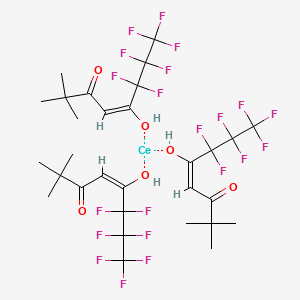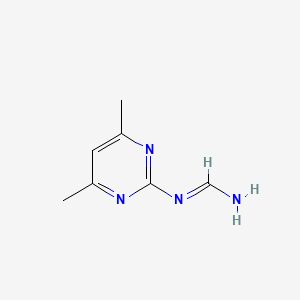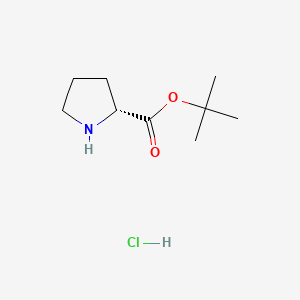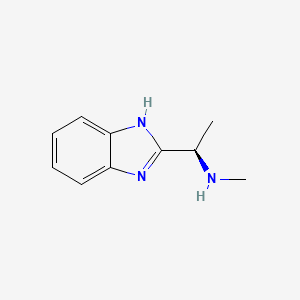
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a reactant involved in the synthesis of rare earth metal complexes for separation of lanthanide metals . It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents .
Synthesis Analysis
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) involves the use of rare earth metal complexes . It is used in the separation of lanthanide metals and in the conformational mobility of substituted 2-methoxychalcones .Molecular Structure Analysis
The molecular formula of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is C30H30F21O6Pr . The molecular weight is 1026.44 .Chemical Reactions Analysis
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is involved in the synthesis of rare earth metal complexes for separation of lanthanide metals . It also contributes to the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents .Physical and Chemical Properties Analysis
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . It is soluble in organic solvents but insoluble in water .Aplicaciones Científicas De Investigación
Chemical Vapor Deposition (CVD)
Rare-earth compounds, including those similar to Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III), are utilized in Metal Organic Chemical Vapor Deposition (MOCVD) and Chemical Vapor Deposition (CVD) processes. These compounds are particularly effective in depositing superconducting thin films and doping rare earths into semiconductors and other materials, offering a pathway to advanced electronic and photonic devices (Deacon et al., 1990).
Photoluminescence
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)Eu(III) complexes exhibit high quantum efficiency and are used in synthesizing pure-red emitting complexes for potential applications in displays, sensors, and lighting. The unique photoluminescent properties of these complexes open up new avenues for advanced photonic materials and devices (Bhat & Iftikhar, 2019).
NIR-Luminescence and Sensing
Lanthanide probes based on Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) exhibit near-infrared luminescence, making them excellent candidates for sensing biological substrates like glutamic acid, aspartic acid, and their dipeptides. These probes have potential applications in bioanalytical chemistry, offering a non-invasive method for studying biological systems (Tsukube, Yano, & Shinoda, 2009).
Analytical Chemistry
In analytical chemistry, lanthanide shift reagents, including those based on Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), are used to simplify NMR spectra and determine the optical purity of compounds. This application is crucial for pharmaceutical research and development, where the determination of enantiomeric purity is essential (Hatzis & Rothchild, 1986).
Optical Materials
The incorporation of similar compounds in amorphous carbon films enhances the photoluminescence of erbium-doped materials. This application is significant for developing optoelectronic devices and increasing the efficiency of light-emitting materials (Hsu et al., 2014).
Mecanismo De Acción
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a rare earth metal complex . It primarily targets lanthanide metals and is involved in their separation . The role of lanthanide metals is crucial in various biochemical and industrial processes.
Mode of Action
The compound interacts with its targets through chelation, a process where a central metal ion is bonded to a large molecule, called a ligand . In this case, the cerium(III) ion is the central metal ion, and the tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) acts as the ligand . This interaction results in the formation of a stable complex that can be used in various applications.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of rare earth metal complexes . It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . Additionally, it is used in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons .
Pharmacokinetics
Like other rare earth metal complexes, it is expected to have low bioavailability due to its large size and complex structure .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its applications. It is used in catalysis and synthesis, optics & glasses, healthcare & biochemical . Its ability to form stable complexes with lanthanide metals makes it valuable in these fields.
Action Environment
The action, efficacy, and stability of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Furthermore, its solubility can be affected by the presence of certain organic solvents .
Análisis Bioquímico
Biochemical Properties
The compound is known to be involved in the synthesis of rare earth metal complexes for separation of lanthanide metals
Cellular Effects
It is known that the compound can influence cell function , but the specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
It is known to exert its effects at the molecular level , including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPJODLZIVPTN-VSBSIAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33CeF21O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B574581.png)

![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)


![2-[(1Z)-1-Propen-1-yloxy]pyridine](/img/structure/B574589.png)

